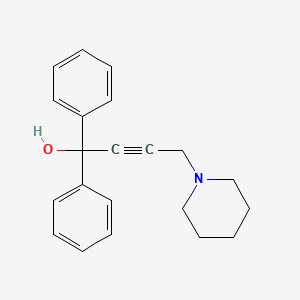
1,1-Diphenyl-4-piperidino-2-butyn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diphenyl-4-piperidino-2-butyn-1-ol is an organic compound with the molecular formula C21H23NO and a molecular weight of 305.4 g/mol.
Métodos De Preparación
The preparation of 1,1-Diphenyl-4-piperidino-2-butyn-1-ol can be achieved through the Mannich reaction, starting with benzophenone and passing through diphenylpropynol . The reaction involves the following steps:
Formation of Diphenylpropynol: Benzophenone reacts with acetylene in the presence of a base to form diphenylpropynol.
Mannich Reaction: Diphenylpropynol undergoes a Mannich reaction with formaldehyde and piperidine to yield this compound.
Análisis De Reacciones Químicas
1,1-Diphenyl-4-piperidino-2-butyn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides .
Aplicaciones Científicas De Investigación
1,1-Diphenyl-4-piperidino-2-butyn-1-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1,1-Diphenyl-4-piperidino-2-butyn-1-ol involves its interaction with molecular targets and pathways in the body. The piperidine nucleus plays a crucial role in its biological activity, as it is a common pharmacophore in many drugs . The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity and influencing various biochemical pathways .
Comparación Con Compuestos Similares
1,1-Diphenyl-4-piperidino-2-butyn-1-ol can be compared with other similar compounds, such as:
Diphenylmethane: A simpler compound with two phenyl groups attached to a methane carbon.
Piperidine: A heterocyclic amine that forms the core structure of many pharmaceutical compounds.
Diphenylpropynol: An intermediate in the synthesis of this compound.
The uniqueness of this compound lies in its combination of a diphenylmethane structure with a piperidine ring and a butyn-1-ol moiety, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
120501-02-2 |
|---|---|
Fórmula molecular |
C21H23NO |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
1,1-diphenyl-4-piperidin-1-ylbut-2-yn-1-ol |
InChI |
InChI=1S/C21H23NO/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22/h1-2,4-7,11-14,23H,3,8-9,16-18H2 |
Clave InChI |
MGWAMKURIHGGNO-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CC#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Solubilidad |
13 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,7-Diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B10812591.png)
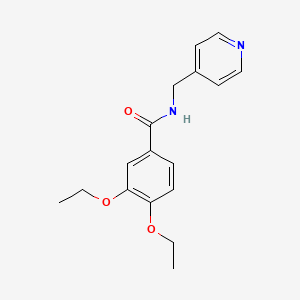
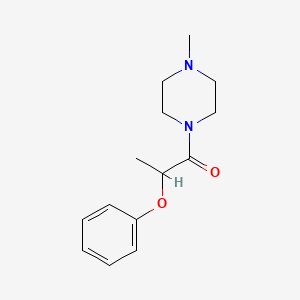
![5-(2-Chlorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B10812615.png)
![3-(2-fluorophenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one](/img/structure/B10812618.png)
![4-[Hydroxy-(4-methylphenyl)methylidene]-1-(4-hydroxyphenyl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B10812626.png)
![5-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10812631.png)
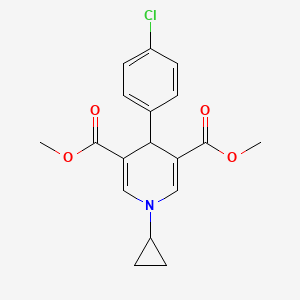
![Benzenamine, N-[1-(2-propenyl)cyclohexyl]-](/img/structure/B10812647.png)
![1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]propan-1-one](/img/structure/B10812652.png)
![2-(2-Methylphenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione](/img/structure/B10812665.png)
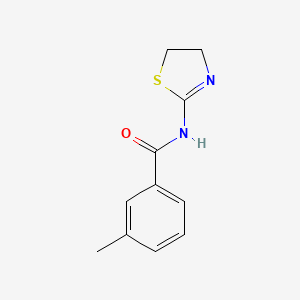

![Ethyl {[4-cyano-1-(morpholin-4-yl)-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}acetate](/img/structure/B10812692.png)
